
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of benzene, featuring both hydrazinyl and hydroxypropyl functional groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol typically involves the reaction of a benzene derivative with hydrazine and a hydroxypropylating agent. One common method includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as catechol (benzene-1,2-diol).
Hydrazination: The benzene derivative is reacted with hydrazine under controlled conditions to introduce the hydrazinyl group.
Hydroxypropylation: The intermediate product is then reacted with a hydroxypropylating agent, such as propylene oxide, to introduce the hydroxypropyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.
化学反応の分析
Types of Reactions
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
Catechol (benzene-1,2-diol): A precursor in the synthesis of 4-(2-Hydrazinyl-2-hydroxypropyl)benzene-1,2-diol.
Hydroquinone (benzene-1,4-diol): Another dihydroxybenzene derivative with different substitution patterns.
Resorcinol (benzene-1,3-diol): A dihydroxybenzene isomer with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both hydrazinyl and hydroxypropyl groups, which confer specific chemical reactivity and potential biological activity not found in its simpler analogs.
特性
CAS番号 |
350603-35-9 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC名 |
4-(2-hydrazinyl-2-hydroxypropyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H14N2O3/c1-9(14,11-10)5-6-2-3-7(12)8(13)4-6/h2-4,11-14H,5,10H2,1H3 |
InChIキー |
QPXJVUUFQHMFFK-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC(=C(C=C1)O)O)(NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


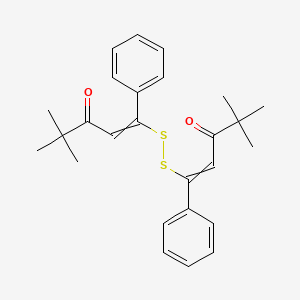
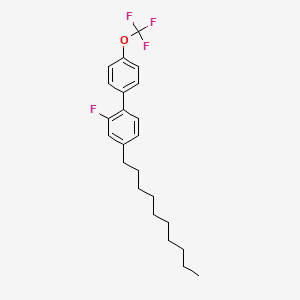

![3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-](/img/structure/B14247511.png)
![2H-Pyran, 2-[(2-chlorophenyl)methoxy]tetrahydro-](/img/structure/B14247518.png)
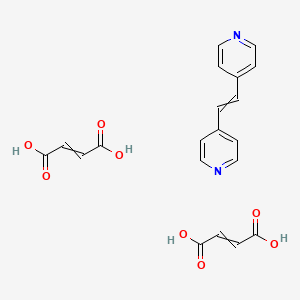
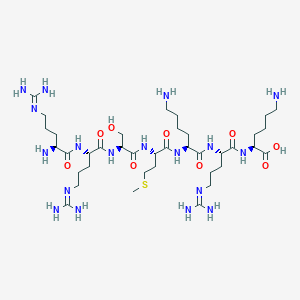
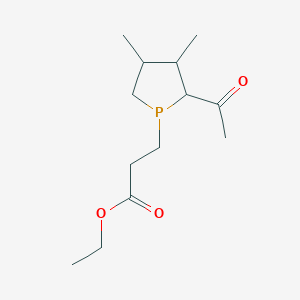
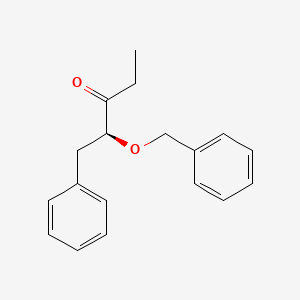
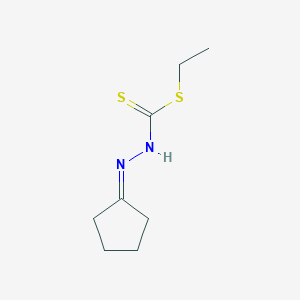
![7-Quinolinol, 4-[[4-[ethyl(2-hydroxyethyl)amino]-1-methylbutyl]amino]-](/img/structure/B14247553.png)
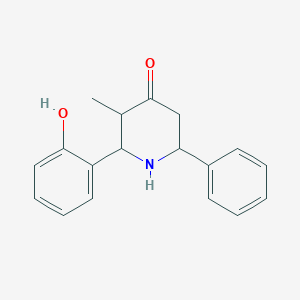

![(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine](/img/structure/B14247571.png)
